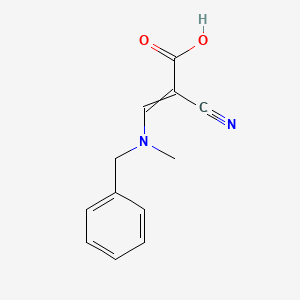
1-Octadecylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecylimidazolidine-2,4-dione is a chemical compound with the molecular formula C21H40N2O2 and a molecular weight of 352.5545 g/mol . This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-Octadecylimidazolidine-2,4-dione typically involves the reaction of imidazole aldehydes with long-chain alkylamines in the presence of a suitable solvent such as ethanol . The reaction conditions often require moderate temperatures and extended reaction times to ensure complete conversion and high yields. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the scalability of the process .
Analyse Chemischer Reaktionen
1-Octadecylimidazolidine-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives with fewer functional groups.
Wissenschaftliche Forschungsanwendungen
1-Octadecylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Octadecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of imidazolidine-2,4-dione have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
1-Octadecylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, thiazolidine-2,4-dione derivatives are used in the treatment of type 2 diabetes.
1,2,4-Oxadiazoles: These compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
1-H-Imidazole: Imidazole derivatives are widely used in medicinal chemistry for their antifungal and anticancer activities.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific physicochemical properties that are advantageous in certain applications, such as surfactant formulation and material science .
Eigenschaften
CAS-Nummer |
85117-83-5 |
|---|---|
Molekularformel |
C21H40N2O2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1-octadecylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-20(24)22-21(23)25/h2-19H2,1H3,(H,22,24,25) |
InChI-Schlüssel |
SMCUEMZWAQLBET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN1CC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
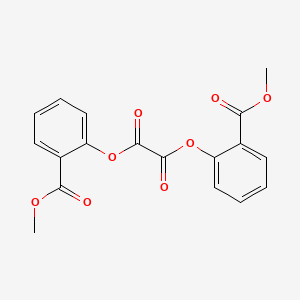
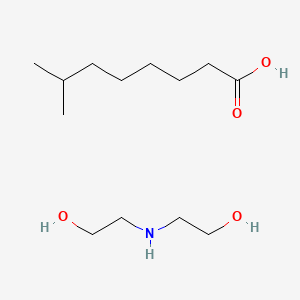
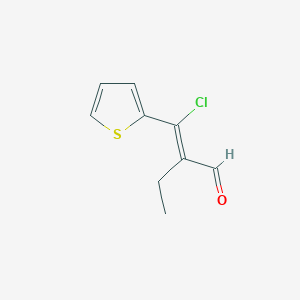
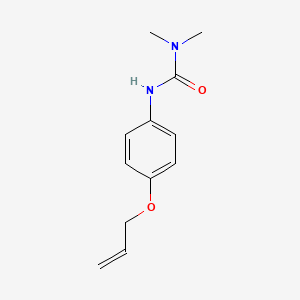
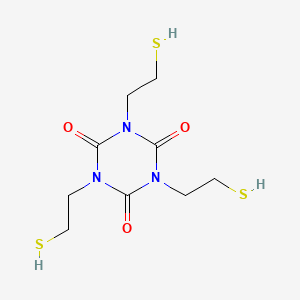

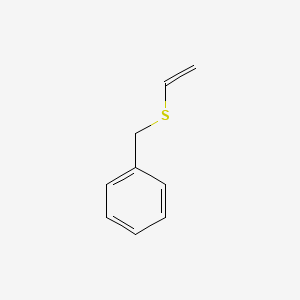
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)


